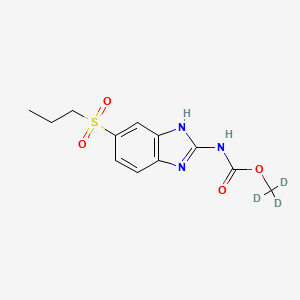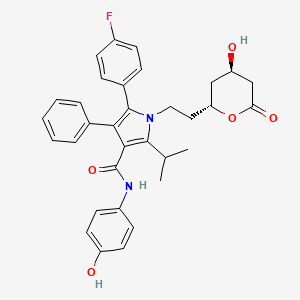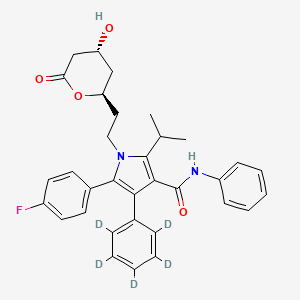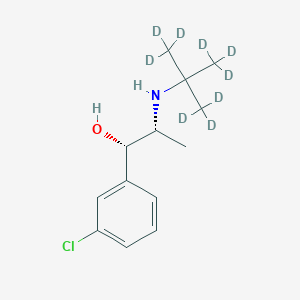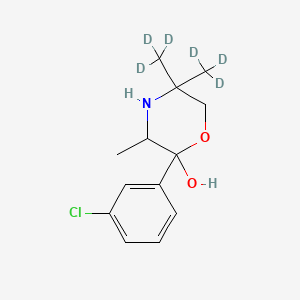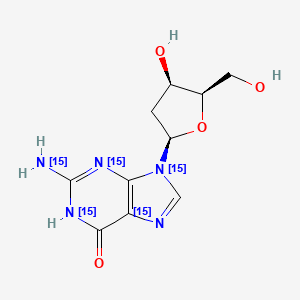
2-Désoxyguanosine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemically modified nucleoside analog. It is a derivative of guanosine, where specific nitrogen atoms are isotopically labeled with nitrogen-15. This compound is often used in biochemical and molecular biology research due to its unique properties and applications in studying nucleic acids.
Applications De Recherche Scientifique
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleoside chemistry and reaction mechanisms.
Biology: Employed in the study of nucleic acid structure and function, particularly in understanding DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a tracer in metabolic studies.
Mécanisme D'action
Target of Action
2-Deoxyguanosine-15N5, also known as 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, is a stable isotope-labeled form of 2’-Deoxyguanosine
Mode of Action
It’s known that deoxyguanosine and its derivatives are incorporated into the dna molecule during replication . The presence of the 15N label allows for the tracking of the compound’s incorporation into DNA, providing a tool for studying DNA synthesis and repair mechanisms.
Biochemical Pathways
The biochemical pathways affected by 2-Deoxyguanosine-15N5 are likely those involved in DNA synthesis and repair. Deoxyguanosine is a component of DNA, and its derivatives can be incorporated into DNA during replication . The downstream effects of this incorporation can include changes in DNA structure and function, potentially influencing gene expression.
Pharmacokinetics
It’s known that stable isotopes like 15n have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Analyse Biochimique
Biochemical Properties
2-Deoxyguanosine-15N5 interacts with various enzymes, proteins, and other biomolecules in the cell. It is involved in the metabolism of purine deoxyribonucleosides . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic transformations.
Cellular Effects
The effects of 2-Deoxyguanosine-15N5 on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, oxidative damage to 2′-deoxyguanosine produces 8-hydroxy-2′-deoxyguanosine (8-OHdG), which can cause G:C—T:A mispairing mutations, associated with the development and progression of tumors, cell ageing and some degenerative diseases .
Metabolic Pathways
2-Deoxyguanosine-15N5 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels. For instance, Deoxyguanosine kinase is a nuclear-encoded mitochondrial enzyme essential for the maintenance of mitochondrial DNA. It is predicted to have significant effects in the metabolism of purine deoxyribonucleosides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available guanosine.
Isotopic Labeling: The nitrogen atoms in the guanosine molecule are isotopically labeled with nitrogen-15. This is achieved through a series of chemical reactions that replace the natural nitrogen atoms with nitrogen-15.
Purification: The labeled compound is then purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions, where other functional groups replace the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound, without isotopic labeling.
Adenosine: Another nucleoside analog with similar applications.
Cytidine: A nucleoside analog used in similar biochemical studies.
Uniqueness
2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its isotopic labeling, which provides distinct advantages in research applications. The nitrogen-15 labels enable precise tracking and analysis of nucleic acid interactions, making it a valuable tool in molecular biology and biochemistry.
This compound’s unique properties and applications make it an essential tool in various scientific fields, contributing to advancements in our understanding of nucleic acids and their roles in biological systems.
Propriétés
Numéro CAS |
686353-29-7 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
YKBGVTZYEHREMT-XOTKZIGKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
961-07-9 (unlabelled) |
Synonymes |
2’-Deoxyguanosine-15N5; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-15N5; Deoxyguanosine-15N5; Guanine Deoxyriboside-15N5; NSC 22837-15N5 |
Étiquette |
Guanine Impurities |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



